molecular formula C9H15ClO2 B12558503 2,2,4,4-Tetramethyl-3-oxopentanoyl chloride CAS No. 146778-56-5

2,2,4,4-Tetramethyl-3-oxopentanoyl chloride

Cat. No.: B12558503
CAS No.: 146778-56-5
M. Wt: 190.67 g/mol
InChI Key: DTSGBDDHXIHXIN-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyl-3-oxopentanoyl chloride is an organic compound with the molecular formula C9H17ClO. It is a derivative of pentanone and is characterized by the presence of a ketone group and a chloride substituent. This compound is often used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4,4-Tetramethyl-3-oxopentanoyl chloride can be synthesized through various methods. One common approach involves the chlorination of 2,2,4,4-tetramethyl-3-pentanone using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethyl-3-oxopentanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

    Oxalyl Chloride (COCl)2: Another reagent for chlorination.

    Sodium Borohydride (NaBH4): Used for mild reduction reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2,4,4-tetramethyl-3-oxopentanoyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The ketone group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups (ketone and chloride), which provide a wide range of reactivity and applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

146778-56-5

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

2,2,4,4-tetramethyl-3-oxopentanoyl chloride

InChI

InChI=1S/C9H15ClO2/c1-8(2,3)6(11)9(4,5)7(10)12/h1-5H3

InChI Key

DTSGBDDHXIHXIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(C)(C)C(=O)Cl

Origin of Product

United States

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